molecular formula C47H86O6 B3026227 9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester CAS No. 139979-77-4

9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester

Cat. No. B3026227
CAS RN: 139979-77-4
M. Wt: 747.2 g/mol
InChI Key: JCWYTXOTBSPZDA-SXAUZNKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester” is a chemical compound with the molecular formula C47H86O6 . It is also known by other names such as [3-[(Z)-octadec-9-enoyl]oxy-2-octanoyloxypropyl] (Z)-octadec-9-enoate and 1,3-dioleoyl-2-capryloyl-sn-glycerol .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its large size. It contains 47 carbon atoms, 86 hydrogen atoms, and 6 oxygen atoms . The InChI string, which provides a textual representation of the molecule’s structure, is available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 747.2 g/mol . It has a high XLogP3-AA value of 17.9, indicating that it is very hydrophobic . It has no hydrogen bond donors and 6 hydrogen bond acceptors . The compound is highly complex, with a complexity score of 809 .

Scientific Research Applications

Oxidized Derivatives of Linoleic Acid and Inflammation

Linoleic acid and its oxidized derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play critical roles in inflammation associated with metabolic syndrome and cancer. These compounds regulate inflammatory processes through alteration of cell adhesion molecules and transcription factor pathways, suggesting potential applications in understanding and treating inflammation and associated disorders (Vangaveti et al., 2016).

Biotechnological Routes from Biomass

Lactic acid, produced via the fermentation of biomass, serves as a precursor for various chemicals, including 1,2-propanediol and lactate ester. This indicates the relevance of biotechnological processes in converting biomass to valuable chemical compounds, potentially including esters similar to the one (Gao, Ma, & Xu, 2011).

Fatty Acid Esters and Food Safety

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified in various food categories, raising concerns due to their potential nephrotoxicity and testicular toxicity. Research on these compounds, including detection methods, toxicities, and mitigation strategies, highlights the importance of understanding fatty acid esters in ensuring food safety (Gao et al., 2019).

Downstream Processing of Biologically Produced Diols

The review on the recovery and purification of biologically produced 1,3-propanediol underscores the complexities in separating and purifying chemicals from fermentation broths. This knowledge can be applicable in processes involving the synthesis or breakdown of ester compounds in industrial biotechnology (Xiu & Zeng, 2008).

Renewable Resources in Coatings Technology

Advancements in using renewable resources, including plant proteins and vegetable oils, for coatings applications emphasize the role of natural compounds and their derivatives in developing environmentally friendly materials. Such research could inform the utilization of specific esters in coatings and paints (Derksen, Cuperus, & Kolster, 1996).

properties

IUPAC Name

[3-[(Z)-octadec-9-enoyl]oxy-2-octanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H86O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h21-24,44H,4-20,25-43H2,1-3H3/b23-21-,24-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWYTXOTBSPZDA-SXAUZNKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H86O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Reactant of Route 4
Reactant of Route 4
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Reactant of Route 5
Reactant of Route 5
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Reactant of Route 6
Reactant of Route 6
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.